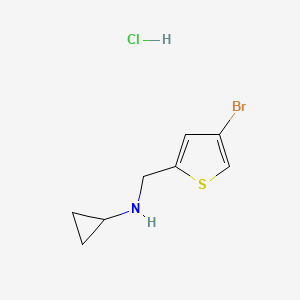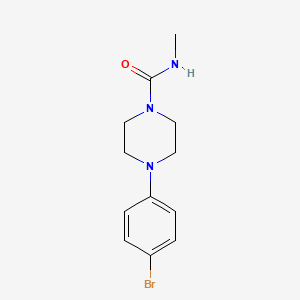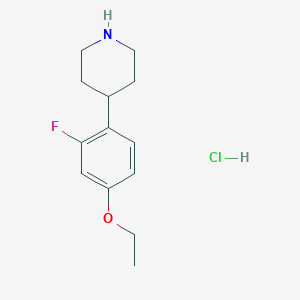
4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of 4-aryl piperidines. It is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is known for its role in optimizing the 3D orientation of degraders, which is crucial for the formation of ternary complexes and the enhancement of drug-like properties .
准备方法
The synthesis of 4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-piperidone and 2-methylbenzoic acid.
Protection of Piperidine: The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) to form tert-butoxycarbonyl-piperidine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters or amides using appropriate reagents.
Oxidation and Reduction: The aromatic ring and piperidine moiety can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include acids (e.g., HCl for deprotection), bases (e.g., NaOH for esterification), and oxidizing/reducing agents (e.g., KMnO4 for oxidation).
科学研究应用
4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Biology: In biological research, PROTACs containing this compound are used to study protein function and regulation by selectively degrading target proteins.
作用机制
The mechanism of action of 4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester in PROTACs involves the following steps:
Binding to Target Protein: The PROTAC molecule binds to the target protein through its ligand.
Recruitment of E3 Ligase: The linker region, which includes this compound, facilitates the recruitment of an E3 ubiquitin ligase to the target protein.
Ubiquitination and Degradation: The E3 ligase ubiquitinates the target protein, marking it for degradation by the proteasome.
相似化合物的比较
4-(4-Carboxy-3-methyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds used as linkers in PROTAC development:
tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate: Another semi-flexible linker used in PROTACs.
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: A rigid linker that impacts the 3D orientation of the degrader.
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: A similar compound with a different substitution pattern on the aromatic ring.
These compounds share similar structural features but differ in their flexibility and impact on the 3D orientation of PROTACs, highlighting the uniqueness of this compound in optimizing drug-like properties.
属性
IUPAC Name |
2-methyl-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-12-11-14(5-6-15(12)16(20)21)13-7-9-19(10-8-13)17(22)23-18(2,3)4/h5-6,11,13H,7-10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIAOADULXQCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
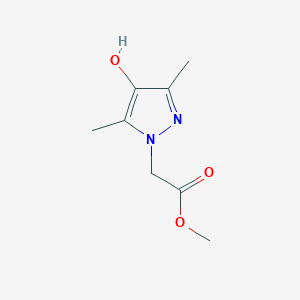
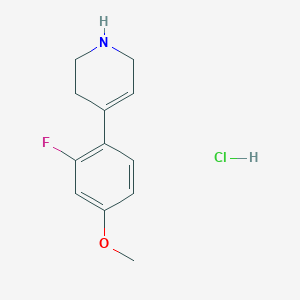
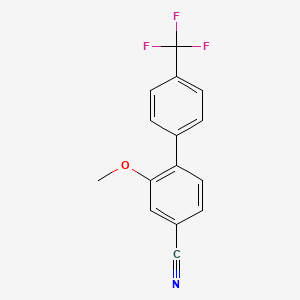
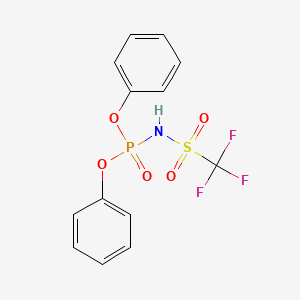
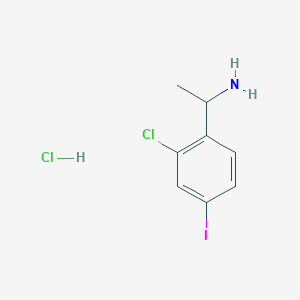
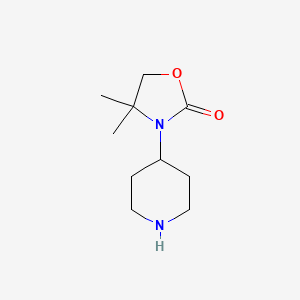
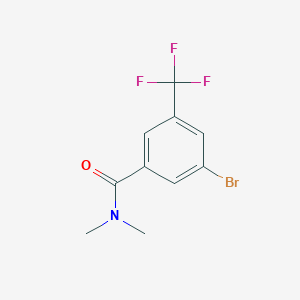
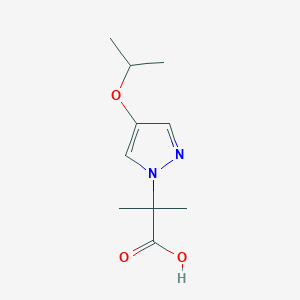
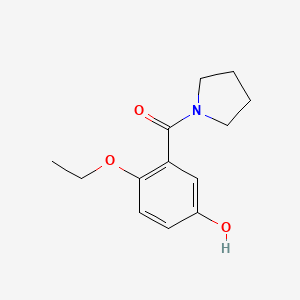
![1-(2,2-Difluoropropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8130483.png)
![3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzoic acid methyl ester](/img/structure/B8130486.png)
